molecular formula C18H17Cl2N3OS2 B2683574 (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897483-17-9

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2683574
CAS RN: 897483-17-9
M. Wt: 426.37
InChI Key: QNBKSXRNKKTTJG-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17Cl2N3OS2 and its molecular weight is 426.37. The purity is usually 95%.
BenchChem offers high-quality (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: has been evaluated for its antimicrobial properties. In particular, it has shown moderate activity against Bacillus subtilis and Penicillium fimorum . Researchers have explored its potential as an antimicrobial agent, which could be valuable in combating bacterial and fungal infections .

Antioxidant Properties

The compound also exhibits significant antioxidant activity. Specifically, derivatives of this molecule, such as (2,5-Dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazole-1-carbothioamides , have demonstrated excellent antioxidant potential. For instance, compounds (2a) and (2e) exhibited antioxidant activity comparable to or even better than ascorbic acid (a known antioxidant) in experimental assays .

Molecular Docking Studies

Researchers have conducted molecular docking studies to assess the compound’s interaction with specific proteins. In particular, they investigated its binding affinity with cytochrome P450 14 alpha-sterol demethylase (CYP51) . This enzyme is involved in sterol biosynthesis and is a target for antifungal drugs. Notably, compounds (3a) and (3b) showed the highest affinity with the lowest binding energies, suggesting their potential as drug candidates .

Tuberculosis Treatment

One specific application of piperazine derivatives (related to this compound) lies in the development of Macozinone (PBTZ169) . Macozinone is currently undergoing clinical studies as a potential treatment for tuberculosis (TB) . Its unique structure, including the piperazine moiety, contributes to its anti-TB activity.

Cytotoxicity and Anticancer Potential

While not directly studied for cancer treatment, the compound’s structural features make it interesting for further exploration. Pyrazole derivatives have previously exhibited cytotoxicity against tumor cell lines. Therefore, investigating the potential anticancer effects of this compound could be worthwhile .

Other Biological Activities

Beyond the mentioned applications, researchers continue to explore other biological activities associated with this compound. These may include anti-inflammatory effects, analgesic properties, and additional antimicrobial activities. Further studies are needed to uncover its full range of biological effects .

properties

IUPAC Name

(2,5-dichlorothiophen-3-yl)-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3OS2/c1-10-7-11(2)15-13(8-10)21-18(26-15)23-5-3-22(4-6-23)17(24)12-9-14(19)25-16(12)20/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBKSXRNKKTTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorothiophen-3-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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